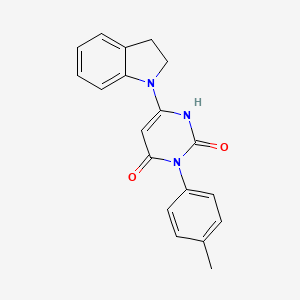
6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the category of pyrimidine derivatives. It has gained significant attention from the scientific community due to its potential applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Research has explored various synthesis techniques for compounds similar to 6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. For instance, the facile construction of substituted pyrimido[4,5-d]pyrimidones by transformation of enaminouracil has been investigated, highlighting methods to create pyrimidine derivatives (Hamama et al., 2012).
Chemical Reactions : Studies have also focused on the reactions of related pyrimidine derivatives with other chemical entities, such as heterocyclic amines and formaldehyde, to form new ring systems (El-Ahl, 2000).
Biological and Medicinal Applications
Antimicrobial Properties : Some derivatives of pyrimidine-2,4(1H,3H)-dione, closely related to the compound of interest, have been studied for their antimicrobial properties. For example, the synthesis and antimicrobial evaluation of certain derivatives have shown moderate activity against bacterial strains like S. aureus and E. coli (Vlasov et al., 2022).
Antiviral Activities : Research has been conducted on pyrimidine-2,4(1H,3H)-dione derivatives for their potential antiviral activities, especially against viruses like Hepatitis A and Herpes simples (El-Etrawy & Abdel-Rahman, 2010).
Agricultural Applications
- Herbicidal Activities : Some pyrimidine-2,4(1H,3H)-dione compounds have been synthesized and evaluated for their herbicidal activities. Certain derivatives have shown promising results in controlling weeds in agricultural settings (Huazheng, 2013).
Eigenschaften
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-6-8-15(9-7-13)22-18(23)12-17(20-19(22)24)21-11-10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNSMSJVEGSBFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(indolin-1-yl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(allylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2354081.png)
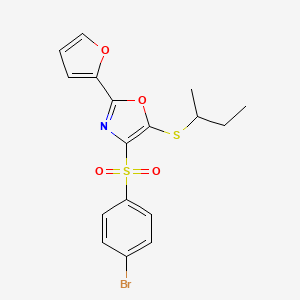
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)
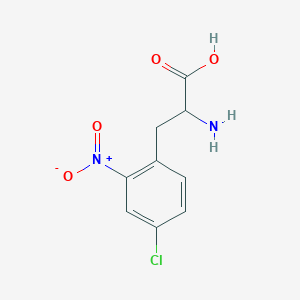
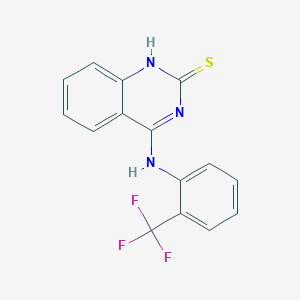
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)
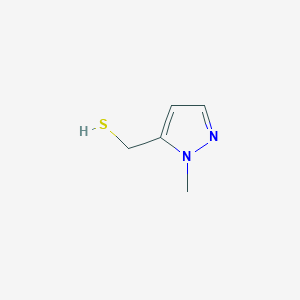
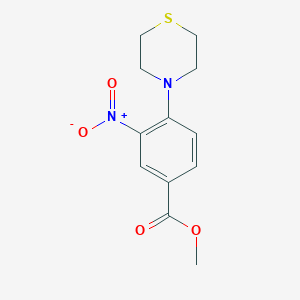
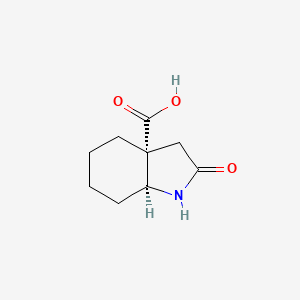
![3-cinnamyl-8-(2-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354097.png)

![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)
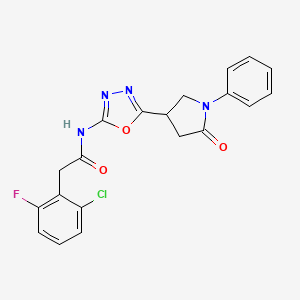
![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)